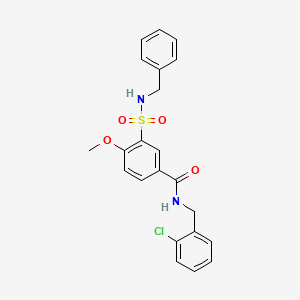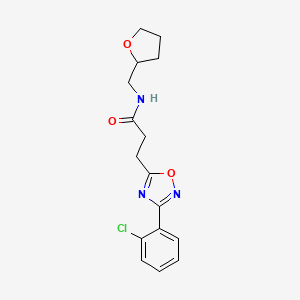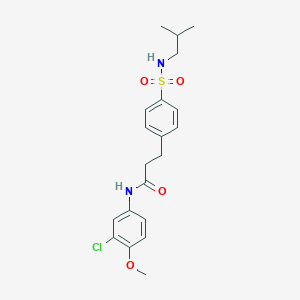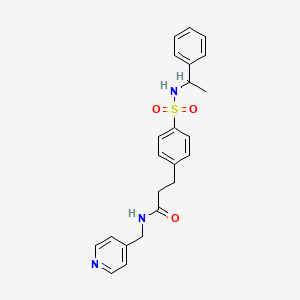
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide (HM-3) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide involves the inhibition of various enzymes and signaling pathways that are involved in the development of cancer, inflammation, and neurodegenerative diseases. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Inhibition of this enzyme can lead to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in the production of inflammatory cytokines. Inhibition of this pathway can lead to a reduction in inflammation. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and inflammation, which are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research. For example, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the process of programmed cell death. This compound has also been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and inflammation, which can lead to the prevention of neuronal damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide in scientific research is its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Additionally, this compound has been shown to have low toxicity in animal studies, which may make it a safe and effective therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for scientific research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide. One potential direction is to further investigate its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its bioavailability and efficacy. Another potential direction is to investigate the potential synergistic effects of this compound with other therapeutic agents, which may enhance its therapeutic efficacy. Overall, this compound has shown promising potential in scientific research, and further investigation may lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde and then with N-methylbenzamide. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels). Inflammation research has also shown that this compound can reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects, which may be beneficial for the treatment of diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-22(20(24)13-5-4-6-16(10-13)25-2)12-15-9-14-11-17(26-3)7-8-18(14)21-19(15)23/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDGGQKJCSUUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709108.png)

![N-(4-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7709130.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709131.png)




